molecular formula C20H20N2O7 B4003169 2-[2-(2-phenoxyethoxy)ethyl]-1(2H)-phthalazinone oxalate

2-[2-(2-phenoxyethoxy)ethyl]-1(2H)-phthalazinone oxalate

Cat. No.: B4003169
M. Wt: 400.4 g/mol
InChI Key: NOVFSKRVNDELAK-UHFFFAOYSA-N
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Description

2-[2-(2-phenoxyethoxy)ethyl]-1(2H)-phthalazinone oxalate is a useful research compound. Its molecular formula is C20H20N2O7 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.12705098 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental and Health Impacts of Phthalates

Phthalates, a class of chemicals commonly used as plasticizers, have been extensively studied due to their widespread presence in the environment and potential health impacts. The research spans from their effects on male infertility, highlighting the role of certain phthalates in disrupting endocrine function and inducing germ cell apoptosis, to their presence in various ecosystems and potential as endocrine disruptors affecting both human health and wildlife (Lagos-Cabré & Moreno, 2012; Braun, Sathyanarayana, & Hauser, 2013).

Biodegradation and Environmental Contamination

Research has also focused on the biodegradation of phthalates by bacteria, shedding light on the potential pathways for reducing environmental contamination. These studies highlight the adaptability of microbial communities to degrade phthalates, suggesting avenues for mitigating their persistence in ecosystems (Keyser, Pujar, Eaton, & Ribbons, 1976).

Toxicological Studies and Human Exposure

Toxicological studies have provided insights into the mechanisms of action and potential health risks associated with phthalate exposure. These include studies on the metabolic pathways of phthalate esters and their impact on human health, particularly concerning endocrine disruption and reproductive toxicity (Thomas & Northup, 1982; Latini, Verrotti, & De Felice, 2004).

Human Biomonitoring and Risk Assessment

Human biomonitoring studies have become a crucial tool in assessing the internal exposure of populations to phthalates, offering a more accurate picture of exposure levels and potential health risks. Such studies have emphasized the importance of considering exposure routes, metabolite profiles, and individual susceptibility factors when assessing the health risks posed by phthalates (Wittassek, Koch, Angerer, & Brüning, 2011).

Properties

IUPAC Name

oxalic acid;2-[2-(2-phenoxyethoxy)ethyl]phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3.C2H2O4/c21-18-17-9-5-4-6-15(17)14-19-20(18)10-11-22-12-13-23-16-7-2-1-3-8-16;3-1(4)2(5)6/h1-9,14H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVFSKRVNDELAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCN2C(=O)C3=CC=CC=C3C=N2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.